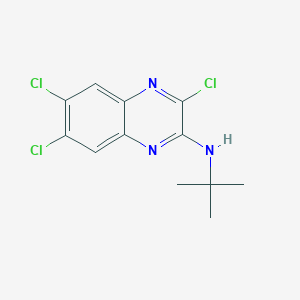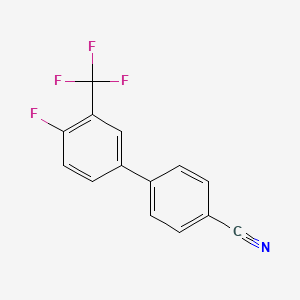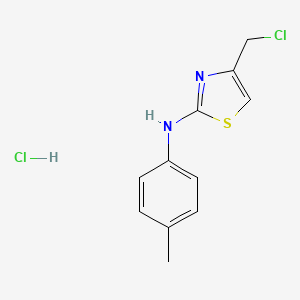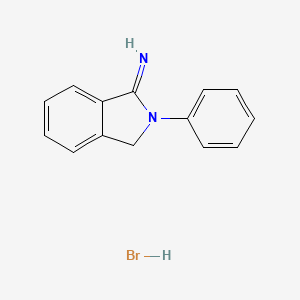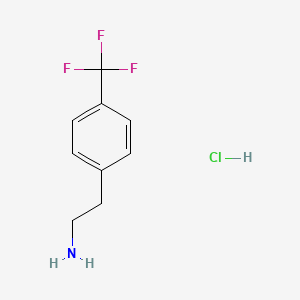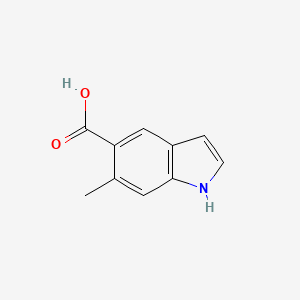
6-Methyl-1h-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-1h-indole-5-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .
Synthesis Analysis
The synthesis of “6-Methyl-1h-indole-5-carboxylic acid” can be achieved by the esterification of indole-5-carboxylic acid . It can also be prepared by using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The empirical formula of “6-Methyl-1h-indole-5-carboxylic acid” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis
“6-Methyl-1h-indole-5-carboxylate” may be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The melting point of “6-Methyl-1h-indole-5-carboxylic acid” is 126-128 °C . The SMILES string is COC(=O)c1ccc2[nH]ccc2c1 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities .
- They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Synthesis of Other Compounds
-
Chemical Synthesis
-
Antiviral Activity
-
Anti-Inflammatory Activity
-
Anticancer Activity
-
Biosynthesis of Protein Kinase Inhibitors
- Indole derivatives are used in the biosynthesis of inhibitors of protein kinases .
- Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing this, they are able to turn many protein functions on or off, thus helping to regulate cell function .
-
Preparation of Diphenylsulfonium Ylides
-
Cross Dehydrogenative Coupling Reactions
-
Synthesis of Indirubin Derivatives
-
Preparation of Aminoindolylacetates
-
Antibacterial Agents
Safety And Hazards
Zukünftige Richtungen
Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Eigenschaften
IUPAC Name |
6-methyl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXAGNYZFUTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-indole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

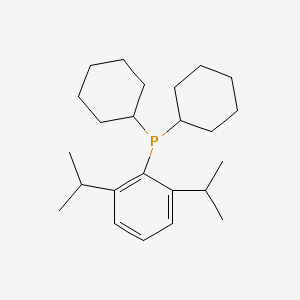
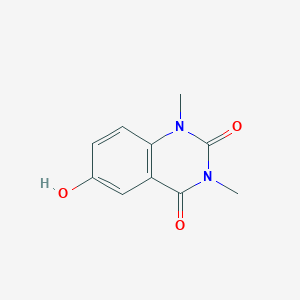
![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)
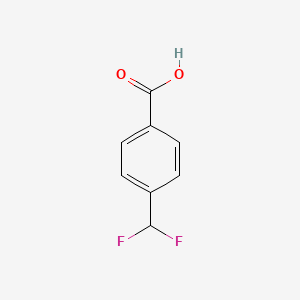
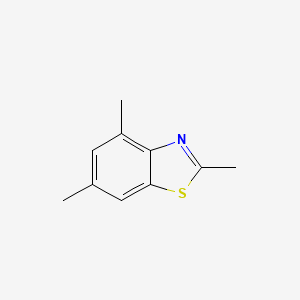
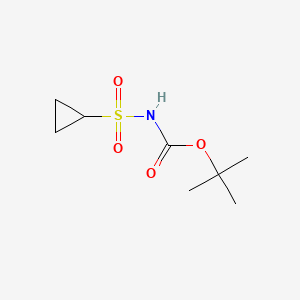
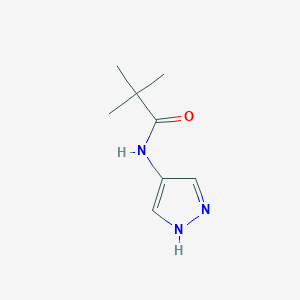
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

